molecular formula C26H31N3O4 B11014808 N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B11014808
M. Wt: 449.5 g/mol
InChI Key: IIBJVVOQJNKEOB-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzazepine moiety, and an acetamide group, making it a molecule of significant structural and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of the Benzazepine Moiety: The benzazepine structure is formed through a cyclization reaction involving appropriate precursors, often under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzylpiperidine and benzazepine intermediates using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine moiety, using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Biology

In biological research, N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest potential activity as a central nervous system agent, possibly influencing neurotransmitter pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzazepine moiety could influence enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-2-(2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Lacks the methoxy groups, potentially altering its reactivity and biological activity.

    N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Similar structure but without the oxo group, which may affect its chemical properties.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to the presence of both methoxy and oxo groups, which contribute to its distinct chemical behavior and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a subject of interest for further research.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C26H31N3O4/c1-32-23-14-20-8-13-29(26(31)16-21(20)15-24(23)33-2)18-25(30)27-22-9-11-28(12-10-22)17-19-6-4-3-5-7-19/h3-8,13-15,22H,9-12,16-18H2,1-2H3,(H,27,30)

InChI Key

IIBJVVOQJNKEOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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